Cas no 1341968-36-2 ({5-(cyclohexylamino)methylfuran-2-yl}methanol)

{5-(cyclohexylamino)methylfuran-2-yl}methanol 化学的及び物理的性質
名前と識別子
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- {5-[(cyclohexylamino)methyl]furan-2-yl}methanol
- (5-((Cyclohexylamino)methyl)furan-2-yl)methanol
- {5-(cyclohexylamino)methylfuran-2-yl}methanol
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- インチ: 1S/C12H19NO2/c14-9-12-7-6-11(15-12)8-13-10-4-2-1-3-5-10/h6-7,10,13-14H,1-5,8-9H2
- InChIKey: NITJTRIHBALHRE-UHFFFAOYSA-N
- SMILES: O1C(CO)=CC=C1CNC1CCCCC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- XLogP3: 1.4
- トポロジー分子極性表面積: 45.4
{5-(cyclohexylamino)methylfuran-2-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00987150-1g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
Enamine | EN300-161819-5.0g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-161819-50mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 50mg |
$407.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425653-50mg |
(5-((Cyclohexylamino)methyl)furan-2-yl)methanol |
1341968-36-2 | 95% | 50mg |
¥14601.00 | 2024-08-09 | |
Enamine | EN300-161819-10.0g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-161819-2.5g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-161819-500mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 500mg |
$465.0 | 2023-09-23 | ||
Enamine | EN300-161819-2500mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 2500mg |
$949.0 | 2023-09-23 | ||
Enamine | EN300-161819-250mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 250mg |
$447.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425653-500mg |
(5-((Cyclohexylamino)methyl)furan-2-yl)methanol |
1341968-36-2 | 95% | 500mg |
¥16679.00 | 2024-08-09 |
{5-(cyclohexylamino)methylfuran-2-yl}methanol 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
{5-(cyclohexylamino)methylfuran-2-yl}methanolに関する追加情報
Introduction to {5-(cyclohexylamino)methylfuran-2-yl}methanol (CAS No. 1341968-36-2)
{5-(cyclohexylamino)methylfuran-2-yl}methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1341968-36-2, is a derivative of furan with a cyclohexylamino group and a hydroxymethyl substituent. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The structural composition of {5-(cyclohexylamino)methylfuran-2-yl}methanol includes a furan ring, which is a five-membered heterocyclic aromatic ring containing an oxygen atom. This furan ring is substituted with a {cyclohexylamino} group at the 2-position and a hydroxymethyl group at the 5-position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it suitable for further derivatization and functionalization in synthetic chemistry.
One of the key aspects that make {5-(cyclohexylamino)methylfuran-2-yl}methanol an attractive candidate for pharmaceutical applications is its potential to serve as a building block for more complex molecules. The cyclohexylamino group provides steric hindrance and can influence the solubility and metabolic stability of derivatives, while the hydroxymethyl group offers opportunities for further chemical modifications, such as etherification or esterification.
In recent years, there has been growing interest in furan derivatives due to their diverse biological activities. Furan-based compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural motif of {5-(cyclohexylamino)methylfuran-2-yl}methanol aligns well with these trends, as it combines the favorable properties of furan with additional functional groups that can enhance biological activity.
Recent studies have highlighted the potential of {5-(cyclohexylamino)methylfuran-2-yl}methanol in the development of novel drug candidates. For instance, researchers have explored its use as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer. The compound's ability to undergo selective modifications allows for the creation of molecules with tailored pharmacokinetic properties and improved target specificity.
The synthesis of {5-(cyclohexylamino)methylfuran-2-yl}methanol typically involves multi-step organic reactions, starting from commercially available furan derivatives. Key steps include nucleophilic substitution reactions to introduce the {cyclohexylamino} group and subsequent functionalization to incorporate the hydroxymethyl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
The chemical properties of {5-(cyclohexylamino)methylfuran-2-yl}methanol make it a versatile intermediate for medicinal chemistry. Its reactivity allows for the introduction of various pharmacophores, enabling the design of molecules with enhanced efficacy and reduced side effects. Furthermore, its compatibility with modern synthetic methodologies makes it a valuable asset in drug discovery pipelines.
From a computational chemistry perspective, {5-(cyclohexylamino)methylfuran-2-yl}methanol has been studied to understand its molecular interactions and binding affinities. Molecular docking simulations have shown that this compound can effectively bind to target proteins, suggesting its potential as a lead compound in drug development. These computational studies provide valuable insights into optimizing its structure for better biological activity.
The pharmaceutical industry continues to explore new ways to leverage natural product-inspired scaffolds like furan derivatives. {5-(cyclohexylamino)methylfuran-2-yl}methanol exemplifies how modifications to simple heterocyclic structures can yield compounds with significant therapeutic potential. Its unique combination of functional groups makes it a promising candidate for further investigation in preclinical studies.
In conclusion, {5-(cyclohexylamino)methylfuran-2-yl}methanol (CAS No. 1341968-36-2) is a structurally interesting compound with potential applications in pharmaceutical research. Its synthesis, reactivity, and biological relevance make it a valuable tool for chemists and pharmacologists working on developing novel therapeutic agents. As research in this area progresses, we can expect more innovative applications and derivatives based on this versatile molecule.
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